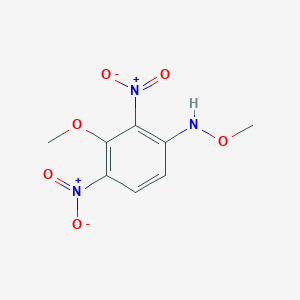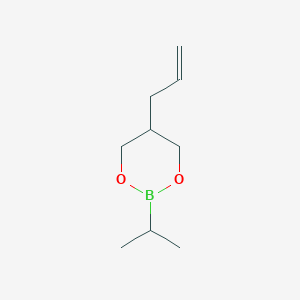
2-(Propan-2-yl)-5-(prop-2-en-1-yl)-1,3,2-dioxaborinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Propan-2-yl)-5-(prop-2-en-1-yl)-1,3,2-dioxaborinane is a boron-containing heterocyclic compound. It is characterized by the presence of a dioxaborinane ring, which is a six-membered ring containing two oxygen atoms and one boron atom. The compound also features propan-2-yl and prop-2-en-1-yl substituents, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yl)-5-(prop-2-en-1-yl)-1,3,2-dioxaborinane typically involves the reaction of boronic acids or boronic esters with diols. One common method is the condensation of a boronic acid with a diol under acidic conditions to form the dioxaborinane ring. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, and the temperature is maintained at around 60-80°C to facilitate the formation of the ring structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition can optimize the production process. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
2-(Propan-2-yl)-5-(prop-2-en-1-yl)-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronic esters.
Reduction: Reduction reactions can convert the boron-containing ring into different boron derivatives.
Substitution: The propan-2-yl and prop-2-en-1-yl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate. The reactions are typically carried out in aqueous or organic solvents at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes, and the reactions are conducted under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include boronic acids, boronic esters, and various substituted dioxaborinane derivatives. These products have diverse applications in organic synthesis and materials science.
Aplicaciones Científicas De Investigación
2-(Propan-2-yl)-5-(prop-2-en-1-yl)-1,3,2-dioxaborinane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the development of boron-containing drugs and bioactive molecules.
Industry: The compound is utilized in the production of advanced materials, including boron-doped semiconductors and catalysts.
Mecanismo De Acción
The mechanism of action of 2-(Propan-2-yl)-5-(prop-2-en-1-yl)-1,3,2-dioxaborinane involves its interaction with molecular targets through the boron atom. The boron atom can form reversible covalent bonds with nucleophiles such as hydroxyl or amino groups, making it a versatile reagent in organic synthesis. Additionally, the compound can participate in electron transfer reactions, contributing to its reactivity in various chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Propan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(Propan-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane
- 2-(Propan-2-yl)-4,4,5,5-tetraphenyl-1,3,2-dioxaborolane
Uniqueness
2-(Propan-2-yl)-5-(prop-2-en-1-yl)-1,3,2-dioxaborinane is unique due to its specific substituents, which impart distinct chemical properties and reactivity. The presence of both propan-2-yl and prop-2-en-1-yl groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
89561-40-0 |
|---|---|
Fórmula molecular |
C9H17BO2 |
Peso molecular |
168.04 g/mol |
Nombre IUPAC |
2-propan-2-yl-5-prop-2-enyl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C9H17BO2/c1-4-5-9-6-11-10(8(2)3)12-7-9/h4,8-9H,1,5-7H2,2-3H3 |
Clave InChI |
AGGZNTOCUVNKKN-UHFFFAOYSA-N |
SMILES canónico |
B1(OCC(CO1)CC=C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


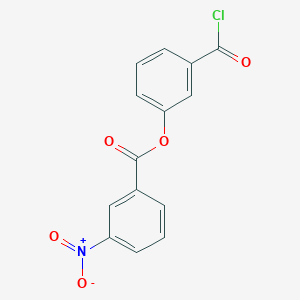

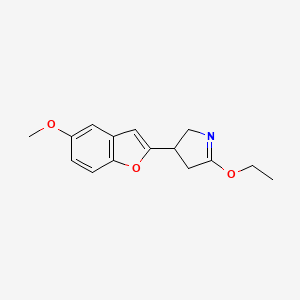
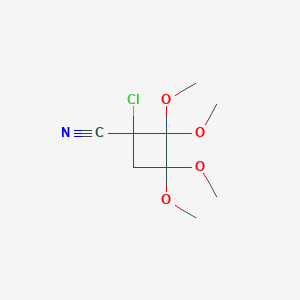
![5,5'-(Ethane-1,2-diyl)bis[3-(2-phenylhydrazinylidene)-3H-indole]](/img/structure/B14391485.png)
![3-[(6-Hydroxyhexyl)(propyl)amino]propan-1-olate](/img/structure/B14391488.png)
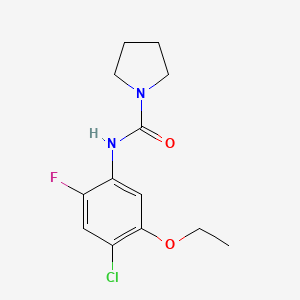
![Dibutyl{2-[chloro(dimethyl)stannyl]ethyl}phosphane](/img/structure/B14391501.png)
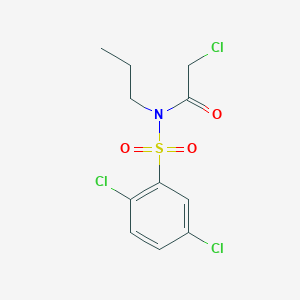
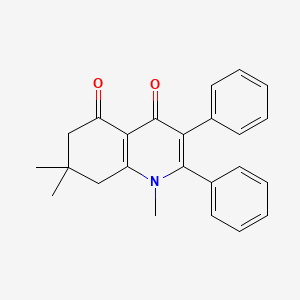
![Benzoic acid;4-[1-(4-hydroxyphenyl)-2-methylpropyl]phenol](/img/structure/B14391517.png)


